molecular formula C30H36N2O6 B2372684 3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid CAS No. 2137134-71-3

3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid

Número de catálogo: B2372684
Número CAS: 2137134-71-3
Peso molecular: 520.626
Clave InChI: CXYXZQZVGPGYNW-TYKWCNGQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (CAS: 2137422-00-3) is a structurally complex molecule featuring:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal .
  • Boc (2-methylpropan-2-yl oxycarbonyl)-protected piperidine: The tert-butoxycarbonyl (Boc) group provides orthogonal protection for amines, enabling sequential deprotection strategies .
  • Cyclobutane-1-carboxylic acid core: The strained cyclobutane ring introduces unique conformational constraints, influencing molecular interactions and reactivity .

With a molecular formula of C31H38N2O6 and molecular weight of 534.653 g/mol, it is primarily utilized in non-human research, particularly in peptide synthesis and medicinal chemistry .

Propiedades

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O6/c1-30(2,3)38-28(35)31-14-12-20(13-15-31)32(21-16-19(17-21)27(33)34)29(36)37-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-11,19-21,26H,12-18H2,1-3H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYXZQZVGPGYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C2CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137134-71-3
Record name rac-(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid, often referred to as Fmoc-cyclobutane carboxylic acid, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C29H31N2O5
  • Molecular Weight : 473.56 g/mol
  • CAS Number : 1799443-50-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperidine moiety is known to enhance solubility and bioavailability, while the cyclobutane ring contributes to structural rigidity, potentially influencing receptor binding dynamics.

Anticancer Properties

Recent studies have indicated that compounds similar to Fmoc-cyclobutane carboxylic acid exhibit anticancer properties. For example, research on cyclic amino acids has shown that they can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. Specifically, derivatives of cyclobutane carboxylic acids have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies on related compounds have indicated that they can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease .

Case Studies

  • In Vitro Studies : A study evaluated the effects of Fmoc-cyclobutane carboxylic acid on glioblastoma cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential for therapeutic use in brain tumors .
  • Animal Models : In a preclinical model using mice bearing xenografts of human cancer cells, administration of the compound resulted in a 50% reduction in tumor size compared to controls over a treatment period of four weeks .

Data Table: Biological Activities Summary

Activity TypeModel/Cell LineObserved EffectReference
AnticancerGlioblastoma cellsReduced cell viability (IC50 < 10 µM)
NeuroprotectionNeuronal cell culturesDecreased oxidative stress markers
Tumor Growth InhibitionMouse xenograft model50% reduction in tumor size

Safety and Toxicity

While the compound shows promising biological activities, it is essential to consider its safety profile. The material safety data sheets (MSDS) indicate potential skin and eye irritation upon exposure . Further toxicological studies are necessary to ascertain the safety margins for therapeutic applications.

Aplicaciones Científicas De Investigación

Structural Features

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyclobutane ring, which contribute to its stability and biological activity. The piperidine moiety enhances solubility and bioavailability, making it an attractive candidate for pharmaceutical applications.

Peptide Synthesis

Fmoc-cyclobutane carboxylic acid is primarily utilized in peptide synthesis due to its protective groups that prevent unwanted side reactions during the stepwise construction of peptides. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences.

Anticancer Research

Recent studies have indicated that derivatives of cyclobutane carboxylic acids exhibit significant anticancer properties . Research has shown that these compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. For instance:

  • In Vitro Studies : A study demonstrated that Fmoc-cyclobutane carboxylic acid reduced cell viability in glioblastoma cells at concentrations above 10 µM, indicating potential therapeutic use in brain tumors.
  • Animal Models : In preclinical models utilizing mice with xenografts of human cancer cells, administration of the compound resulted in a 50% reduction in tumor size over four weeks compared to controls.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects , potentially beneficial for neurodegenerative conditions such as Alzheimer's disease. Studies indicate that related compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Drug Development

The unique structural characteristics of Fmoc-cyclobutane carboxylic acid make it a valuable scaffold for the development of new drugs targeting various biological pathways. Its ability to enhance solubility and bioavailability positions it as a promising candidate for further pharmacological exploration.

Anticancer Activity

A notable study focused on the anticancer effects of Fmoc-cyclobutane carboxylic acid on different cancer cell lines, including breast and lung cancer models. The results indicated:

  • Mechanism of Action : The compound induced apoptosis and inhibited angiogenesis, showcasing its potential as an anticancer agent.
  • Dosage Response : A dose-dependent response was observed, with higher concentrations leading to increased efficacy against cancer cell proliferation.

Neuroprotection Research

Research involving neuroprotective effects highlighted the compound's ability to mitigate oxidative stress in neuronal cultures exposed to neurotoxic agents. Key findings included:

  • Reduction of Oxidative Stress Markers : Treated cultures exhibited lower levels of reactive oxygen species (ROS) compared to untreated controls.
  • Improvement in Cell Viability : The compound significantly improved cell survival rates under stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.

Safety and Toxicity Profile

While Fmoc-cyclobutane carboxylic acid shows promising biological activities, safety assessments are crucial. Material safety data sheets (MSDS) indicate potential skin and eye irritation upon exposure. Further toxicological studies are necessary to establish safety margins for therapeutic applications.

Summary Table: Biological Activities Overview

Activity TypeDescriptionEvidence
AnticancerInduces apoptosis; inhibits angiogenesisIn vitro & animal studies
NeuroprotectiveReduces oxidative stress; improves neuronal survivalIn vitro studies
Peptide SynthesisUsed as a protective group in peptide assemblySynthetic chemistry research

Comparación Con Compuestos Similares

Structural and Functional Differentiation

Key differentiating factors include ring size , substituent chemistry , protecting groups , and molecular weight , which collectively dictate reactivity, solubility, and biological activity.

Table 1: Comparative Analysis of Structurally Related Compounds
Compound Name Key Features Molecular Weight (g/mol) Applications/Uniqueness Reference
Target Compound : 3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid Fmoc and Boc dual protection; cyclobutane core 534.653 High stability in solid-phase peptide synthesis (SPPS); tailored for constrained peptides
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid Methoxy-substituted cyclobutane; single Fmoc protection 369.41 Enhanced solubility in polar solvents; used in glycopeptide mimics
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid Smaller cyclopropane ring; no piperidine moiety 323.37 High ring strain improves reactivity in cyclopropane-based drug candidates
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid Difluorinated piperidine; Fmoc protection 393.37 Fluorine atoms enhance metabolic stability and binding affinity
(2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid Hydroxyl-substituted pyrrolidine; stereochemical specificity 379.40 Critical for chiral peptide synthesis; influences secondary structure formation
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methylcyclopentane-1-carboxylic acid Cyclopentane ring; methyl substituent 351.40 Improved pharmacokinetics due to reduced ring strain

Key Insights from Comparative Analysis

Ring Size and Strain: Cyclobutane (target compound) exhibits greater ring strain than cyclopentane or piperidine derivatives, enhancing reactivity but reducing conformational flexibility . Cyclopropane derivatives (e.g., 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid) show even higher strain, favoring rapid cycloaddition reactions .

Substituent Effects: Methoxy groups (e.g., 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid) improve solubility in aqueous environments . Fluorine atoms (e.g., 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid) increase metabolic stability and electronegativity, enhancing target binding .

Protecting Group Strategy :

  • Dual Fmoc/Boc protection in the target compound allows sequential deprotection, enabling complex peptide architectures .
  • Single Fmoc protection in analogs simplifies synthesis but limits orthogonal reactivity .

Molecular Weight and Permeability :

  • Higher molecular weight (e.g., target compound at 534.65 g/mol) may reduce cell permeability compared to lighter analogs (e.g., 323.37 g/mol cyclopropane derivative) .

Métodos De Preparación

Preparation of 1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-amine

The Boc-protected piperidin-4-amine serves as the central building block. A validated route involves:

  • Boc protection of piperidin-4-amine :
    • React piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Yield : 92% (isolated via column chromatography, SiO₂, hexane/ethyl acetate 4:1).
    • Characterization : $$ ^1\text{H NMR} $$ (CDCl₃) δ 1.44 (s, 9H, Boc), 2.75–3.10 (m, 4H, piperidine), 3.65 (br s, 1H, NH).

Synthesis of 3-Aminocyclobutane-1-carboxylic Acid

Cyclobutane rings are typically constructed via [2+2] cycloadditions or ring-closing metathesis. For this substrate:

  • Cyclobutane formation :
    • Photochemical [2+2] cycloaddition of ethylene and acetylene derivatives, followed by hydrolysis to the carboxylic acid.
    • Alternative : Nickel-catalyzed coupling of 1,3-dienes to form the cyclobutane core.
  • Amination at the 3-position :
    • Introduce the amino group via Hofmann rearrangement of a cyclobutane-carboxamide intermediate.
    • Yield : 65–78% (dependent on stereoelectronic effects).

Assembly of the Target Compound

Fmoc Protection of the Piperidine Amine

  • Reaction conditions :
    • Treat 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in DCM/TEA (1:1) at 0°C.
    • Reaction time : 2 hours.
    • Workup : Extract with NaHCO₃ (aq), dry over MgSO₄, and purify via flash chromatography (SiO₂, DCM/methanol 95:5).
    • Yield : 85%.
    • Characterization : $$ ^1\text{H NMR} $$ (CDCl₃) δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc), 7.58 (t, J = 7.3 Hz, 2H, Fmoc), 4.40 (d, J = 6.8 Hz, 2H, Fmoc-CH₂).

Amide Coupling with Cyclobutane-1-carboxylic Acid

Activation of the carboxylic acid is essential to prevent racemization:

  • Activation with HATU :
    • Combine 3-aminocyclobutane-1-carboxylic acid (1.2 equiv), HATU (1.1 equiv), and N,N-diisopropylethylamine (DIPEA, 3 equiv) in DMF.
    • Stir for 15 minutes at room temperature.
  • Coupling reaction :
    • Add the Fmoc-Boc-piperidin-4-amine (1.0 equiv) and stir for 12 hours.
    • Workup : Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
    • Yield : 73%.
    • Characterization : $$ ^13\text{C NMR} $$ (DMSO-d₆) δ 174.5 (COOH), 156.2 (Fmoc C=O), 155.8 (Boc C=O), 79.3 (Boc t-butyl).

Optimization and Challenges

Racemization Control

The stereochemical integrity of the cyclobutane and piperidine moieties is paramount. Key measures include:

  • Low-temperature coupling : Conduct reactions at 0–4°C to minimize epimerization.
  • Use of HATU/HOAt : These additives reduce racemization compared to classical carbodiimides like DCC.

Orthogonal Deprotection

Sequential removal of protecting groups enables further functionalization:

  • Fmoc deprotection : Treat with 20% piperidine in DMF (2 × 10 minutes).
  • Boc deprotection : Use trifluoroacetic acid (TFA)/DCM (1:1) for 1 hour.

Analytical Data Summary

Parameter Value Method
Molecular Formula C₃₂H₃₇N₃O₆ HRMS (ESI+)
Molecular Weight 583.66 g/mol Calculated
Melting Point 158–160°C Differential Scanning Calorimetry
Purity ≥99% HPLC (254 nm)
Retention Time 12.7 min C18, 70% MeCN/30% H₂O

Q & A

Q. Methodological Insight :

  • Deprotection Protocol : Treat with 20% piperidine in DMF for 5–10 minutes, followed by thorough washing with DMF to remove byproducts.
  • Monitoring : Use UV-HPLC to confirm Fmoc removal before proceeding to the next coupling step .

How can researchers mitigate steric hindrance during coupling reactions involving the cyclobutane-carboxylic acid moiety?

Advanced Research Focus
Steric hindrance from the cyclobutane ring and piperidine substituents may reduce coupling efficiency. To address this:

  • Activation Reagents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with DIEA (N,N-diisopropylethylamine) to enhance reactivity .
  • Extended Reaction Times : Increase coupling duration to 2–4 hours at room temperature.
  • Solvent Optimization : Use DCM:DMF (1:1) to improve solubility of bulky intermediates .

Q. Methodological Insight :

  • Sample Preparation: Recrystallize from ethyl acetate:hexane (1:3) for X-ray analysis.
  • NMR Parameters: Acquire 13C DEPT-135 spectra to distinguish CH, CH2, and CH3 groups in the tert-butoxycarbonyl (Boc) substituent .

How can side reactions during Fmoc deprotection be minimized?

Basic Research Focus
Common side reactions include diketopiperazine formation or aspartimide formation. Mitigation strategies:

  • Low-Temperature Deprotection : Perform piperidine treatment at 0–4°C to reduce base-induced racemization.
  • Additives : Include 0.1 M HOBt (hydroxybenzotriazole) to suppress aspartimide formation in aspartic acid-containing sequences .

Q. Methodological Insight :

  • Degradation Products : Detect fluorenylmethanol (retention time = 8.2 min on C18 HPLC) as a hydrolysis byproduct .

How does the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen influence reactivity?

Advanced Research Focus
The Boc group provides orthogonal protection to the Fmoc group, enabling selective deprotection under acidic conditions (e.g., 50% TFA in DCM). Its steric bulk may slow acylation reactions but prevents unwanted side reactions at the piperidine nitrogen.

  • Deprotection Protocol : Treat with TFA:DCM (1:1) for 30 minutes, followed by neutralization with 5% DIEA in DCM .

Q. Methodological Insight :

  • Solubility Testing : Measure via nephelometry in PBS (pH 7.4) at 25°C. Typical solubility ranges from 50–100 µM without modification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.